

assessing the accuracy and specificity of different commercial glutathione assay kits

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Compound of Interest

Compound Name: *Glutathione*

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A Researcher's Guide to Commercial Glutathione Assay Kits: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate measurement of **glutathione** (GSH) and its oxidized form (GSSG) is crucial for understanding cellular redox status and the impact of oxidative stress. The market offers a variety of commercial assay kits, each employing different methodologies and promising varying levels of performance. This guide provides an objective comparison of popular **glutathione** assay kits, supported by available performance data and detailed experimental protocols to aid in selecting the most suitable kit for your research needs.

The selection of an appropriate **glutathione** assay kit is a critical decision that can significantly impact experimental outcomes. Factors such as the detection method, sensitivity, sample type compatibility, and the specific form of **glutathione** to be measured (total, reduced, or the GSH/GSSG ratio) must be carefully considered. This guide focuses on a selection of widely used kits from leading manufacturers: Cayman Chemical, Sigma-Aldrich, Abcam, and Promega.

Performance Characteristics: A Quantitative Comparison

The following tables summarize the key performance characteristics of several commercial **glutathione** assay kits based on manufacturer-provided data. It is important to note that direct

head-to-head comparative studies with extensive experimental data on accuracy (spike and recovery) and specificity (cross-reactivity) across all these kits are not readily available in the public domain. The data presented here is intended to provide a comparative overview based on the information released by the manufacturers.

Table 1: Colorimetric **Glutathione** Assay Kits

Feature	Cayman Chemical Glutathione Assay Kit (703002)	Sigma-Aldrich Glutathione Assay Kit (CS0260)
Detection Method	Colorimetric (405-414 nm)[1]	Colorimetric (412 nm)[2]
Assay Principle	Enzymatic recycling with DTNB[1]	Enzymatic recycling with DTNB[2]
Sample Types	Cell lysates, tissue homogenates, plasma, serum, erythrocyte lysates[1]	Cell and tissue extracts, red blood cells, plasma
Assay Range	0.5-16 μ M (Total GSH), 0.25-8 μ M (GSSG)	Not explicitly stated; kinetic assay proportional up to 2 μ M GSH
Sensitivity (LOD)	Not explicitly stated	Not explicitly stated
Intra-assay CV (%)	Not available	Not available
Inter-assay CV (%)	Not available	Not available
Spike and Recovery	Not available	Not available
Cross-reactivity	Thiol-containing compounds may interfere	Thiol-containing compounds may interfere

Table 2: Fluorometric and Luminescent **Glutathione** Assay Kits

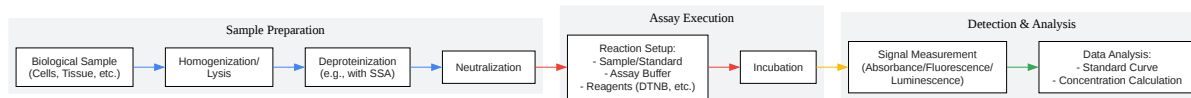
Feature	Abcam GSH/GSSG Ratio Detection Assay Kit II (ab205811)	Promega GSH/GSSG-Glo™ Assay (V6611)
Detection Method	Fluorometric (Ex/Em = 490/520 nm)	Luminescent
Assay Principle	Proprietary non-fluorescent dye that reacts with GSH	Luciferin-based, catalyzed by GST
Sample Types	Urine, plasma, tissue extracts, cell lysate	Cultured cells
Assay Range	Not explicitly stated	Not explicitly stated
Sensitivity (LOD)	10 nM	2.5 nM (GSH), 0.5 nM (GSSG)
Intra-assay CV (%)	Not available	Not available
Inter-assay CV (%)	Not available	Not available
Spike and Recovery	Not available	Not available
Cross-reactivity	Not explicitly stated	Not explicitly stated

Experimental Principles and Workflows

The majority of colorimetric **glutathione** assays are based on the enzymatic recycling method, a principle first described by Tietze. This method utilizes **glutathione** reductase to reduce GSSG to GSH. The total GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically. The GSSG formed during this reaction is recycled back to GSH by **glutathione** reductase, thus amplifying the signal.

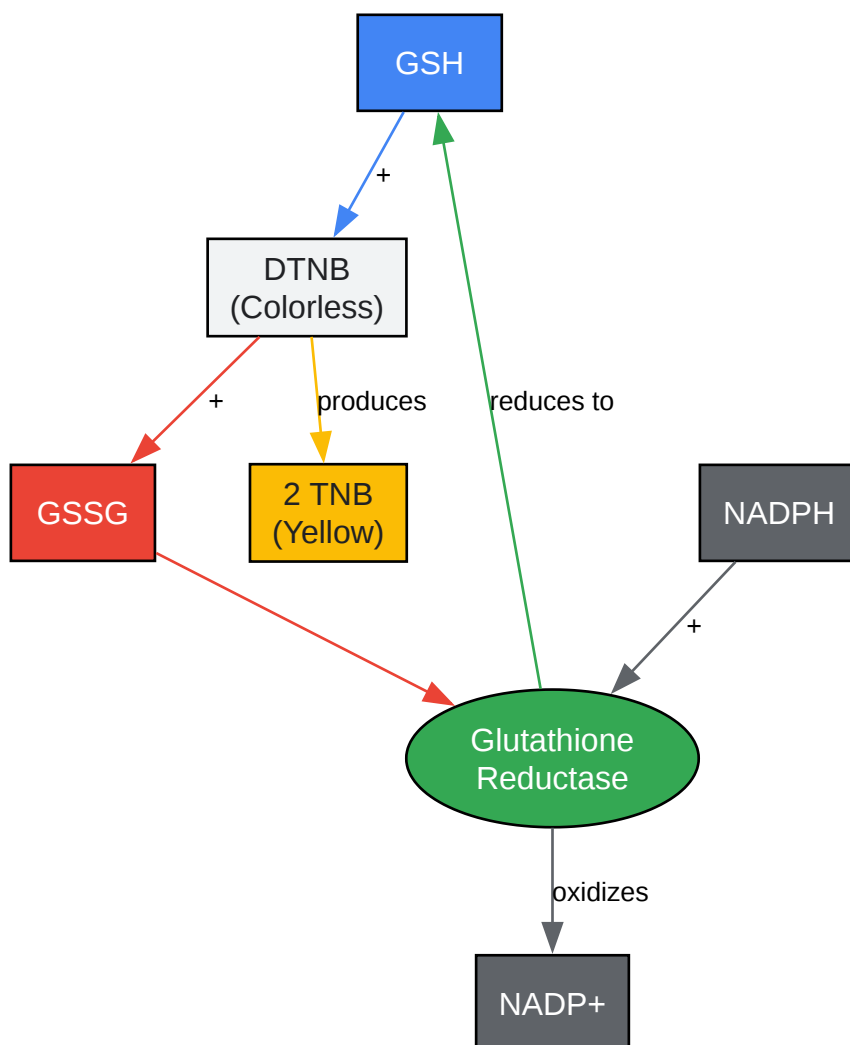
Fluorometric and luminescent assays offer alternative detection methods with often higher sensitivity. Fluorometric kits, such as the one from Abcam, may use a proprietary dye that becomes fluorescent upon reacting with GSH. Luminescent assays, like Promega's GSH/GSSG-Glo™ Assay, employ a pro-luciferin substrate that is converted to luciferin in the presence of GSH, and the subsequent light emission is measured.

The following diagrams illustrate the general workflow of a typical **glutathione** assay and the principle of the enzymatic recycling method.



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General workflow for a typical **glutathione** assay.



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Principle of the enzymatic recycling **glutathione** assay.

Detailed Experimental Protocols

The following are summarized protocols for four representative **glutathione** assay kits. For complete and detailed instructions, always refer to the manufacturer's most recent technical manual.

Cayman Chemical Glutathione Assay Kit (Cat. No. 703002)

This colorimetric assay measures total **glutathione**.

1. Sample Preparation:

- Cells: Lyse cells in a suitable buffer (e.g., phosphate buffer with EDTA).
- Tissue: Homogenize tissue in cold buffer (e.g., 50 mM MES or phosphate buffer, pH 6-7, containing 1 mM EDTA).
- Plasma/Serum: Deproteinize samples using metaphosphoric acid (MPA) or another suitable method.
- Neutralize the deproteinized sample.

2. Assay Procedure:

- Add samples and standards to a 96-well plate.
- Add Assay Buffer, DTNB, and **Glutathione** Reductase to each well.
- Initiate the reaction by adding NADPH.
- Read the absorbance at 405-414 nm every minute for a set period (e.g., 10 minutes) in a microplate reader.
- The rate of change in absorbance is proportional to the **glutathione** concentration.

Sigma-Aldrich Glutathione Assay Kit (Cat. No. CS0260)

This kit provides a colorimetric method for the determination of total **glutathione**.

1. Sample Preparation:

- Deproteinize samples using 5% 5-Sulfosalicylic Acid (SSA) Solution.
- Centrifuge to remove precipitated proteins.
- The supernatant is used for the assay.

2. Assay Procedure:

- Prepare a working mixture containing Assay Buffer, DTNB, and **Glutathione** Reductase.
- Add the working mixture to wells of a 96-well plate.
- Add standards and deproteinized samples to the wells.
- Initiate the reaction by adding NADPH.
- Measure the rate of increase in absorbance at 412 nm using a microplate reader.

Abcam GSH/GSSG Ratio Detection Assay Kit II (Fluorometric - Green) (Cat. No. ab205811)

This fluorometric kit allows for the quantification of both reduced (GSH) and total **glutathione**, enabling the calculation of the GSH/GSSG ratio.

1. Sample Preparation:

- Homogenize or lyse samples in the provided buffer.
- Deproteinize samples.
- Neutralize the samples.

2. Assay Procedure for Total **Glutathione**:

- Add samples and GSSG standards to a 96-well black plate.
- Add the Total **Glutathione** Assay Mixture (containing a reducing agent and the fluorescent probe).
- Incubate at room temperature, protected from light.
- Measure fluorescence at Ex/Em = 490/520 nm.

3. Assay Procedure for Reduced **Glutathione** (GSH):

- Add samples and GSH standards to a separate set of wells.
- Add the GSH Assay Mixture (containing the fluorescent probe without the reducing agent).
- Incubate and measure fluorescence as for total **glutathione**.
- The GSSG concentration is calculated by subtracting the GSH concentration from the total **glutathione** concentration.

Promega GSH/GSSG-Glo™ Assay (Cat. No. V6611)

This is a luminescence-based assay for the determination of total **glutathione**, GSSG, and the GSH/GSSG ratio in cultured cells.

1. Assay Procedure for Total **Glutathione**:

- Add Total **Glutathione** Lysis Reagent (which includes a reducing agent) directly to cells in a 96-well plate.
- Incubate to lyse the cells and convert all **glutathione** to the reduced form.
- Add Luciferin Generation Reagent and incubate.
- Add Luciferin Detection Reagent and measure luminescence.

2. Assay Procedure for Oxidized **Glutathione** (GSSG):

- Add Oxidized **Glutathione** Lysis Reagent (containing a GSH-blocking agent) to a parallel set of cells.
- Incubate to lyse the cells and block GSH.
- Add a reducing agent to convert GSSG to GSH.
- Add Luciferin Generation Reagent and incubate.
- Add Luciferin Detection Reagent and measure luminescence.
- The GSH concentration is determined by subtracting the GSSG value from the total **glutathione** value.

Conclusion

The choice of a commercial **glutathione** assay kit should be guided by the specific requirements of the research, including the desired sensitivity, the sample type being analyzed, and whether the goal is to measure total **glutathione**, the reduced form, or the GSH/GSSG ratio. Colorimetric assays based on the DTNB recycling method are robust and widely used, while fluorometric and luminescent assays generally offer higher sensitivity.

While manufacturers provide valuable performance data, researchers should be aware that direct, independent comparative studies are limited. Therefore, it is recommended to perform in-house validation, including spike and recovery experiments, to ensure the chosen kit performs accurately and reliably with the specific sample matrix of interest. Careful consideration of the assay principle and potential interfering substances is also crucial for obtaining accurate and reproducible results.

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